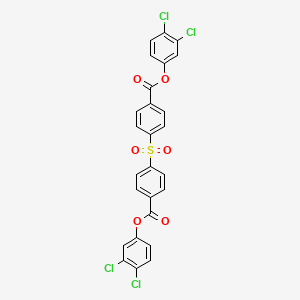
Bis(3,4-dichlorophenyl) 4,4'-sulfonyldibenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,4-DICHLOROPHENYL 4-({4-[(3,4-DICHLOROPHENOXY)CARBONYL]PHENYL}SULFONYL)BENZOATE is a complex organic compound characterized by the presence of multiple chlorinated phenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-DICHLOROPHENYL 4-({4-[(3,4-DICHLOROPHENOXY)CARBONYL]PHENYL}SULFONYL)BENZOATE typically involves multiple steps, starting with the chlorination of phenol to produce 3,4-dichlorophenol . This intermediate is then subjected to further reactions to introduce the sulfonyl and benzoate groups. Common reagents used in these reactions include chlorinating agents, sulfonyl chlorides, and benzoic acid derivatives .
Industrial Production Methods
Industrial production of this compound may involve large-scale chlorination and sulfonation processes, utilizing continuous flow reactors to ensure efficient and consistent production. The reaction conditions are carefully controlled to optimize yield and purity, often involving elevated temperatures and pressures .
Chemical Reactions Analysis
Types of Reactions
3,4-DICHLOROPHENYL 4-({4-[(3,4-DICHLOROPHENOXY)CARBONYL]PHENYL}SULFONYL)BENZOATE can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in dry ether.
Substitution: Sodium hydroxide (NaOH) or other strong bases in aqueous or alcoholic solutions.
Major Products
The major products formed from these reactions include various chlorinated and non-chlorinated phenyl derivatives, sulfonyl compounds, and benzoate esters .
Scientific Research Applications
3,4-DICHLOROPHENYL 4-({4-[(3,4-DICHLOROPHENOXY)CARBONYL]PHENYL}SULFONYL)BENZOATE has several scientific research applications:
Mechanism of Action
The mechanism of action of 3,4-DICHLOROPHENYL 4-({4-[(3,4-DICHLOROPHENOXY)CARBONYL]PHENYL}SULFONYL)BENZOATE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
3,4-Dichlorophenyl isocyanate: A related compound used as a chemical intermediate and in organic synthesis.
3,4-Dichlorophenol: A chlorinated derivative of phenol with similar chemical properties.
3,4-Dichlorophenethylamine: Used in the synthesis of various organic compounds.
Uniqueness
3,4-DICHLOROPHENYL 4-({4-[(3,4-DICHLOROPHENOXY)CARBONYL]PHENYL}SULFONYL)BENZOATE is unique due to its complex structure, which includes multiple chlorinated phenyl groups and a sulfonyl benzoate moiety.
Properties
Molecular Formula |
C26H14Cl4O6S |
|---|---|
Molecular Weight |
596.3 g/mol |
IUPAC Name |
(3,4-dichlorophenyl) 4-[4-(3,4-dichlorophenoxy)carbonylphenyl]sulfonylbenzoate |
InChI |
InChI=1S/C26H14Cl4O6S/c27-21-11-5-17(13-23(21)29)35-25(31)15-1-7-19(8-2-15)37(33,34)20-9-3-16(4-10-20)26(32)36-18-6-12-22(28)24(30)14-18/h1-14H |
InChI Key |
MPKUIYHDSAOYJM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C(=O)OC2=CC(=C(C=C2)Cl)Cl)S(=O)(=O)C3=CC=C(C=C3)C(=O)OC4=CC(=C(C=C4)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















